2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .
Scientific Research Applications
2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The phenol group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethoxy)phenol: Similar structure but lacks the chlorine atom.
4-(Trifluoromethoxy)phenol: Lacks both chlorine and fluorine atoms.
2-Chloro-4-(trifluoromethoxy)phenol: Similar structure but lacks the fluorine atom
Uniqueness: 2-Chloro-3-fluoro-4-(trifluoromethoxy)phenol is unique due to the combination of chlorine, fluorine, and trifluoromethoxy groups on the phenol ring. This unique combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C7H3ClF4O2 |
---|---|
Molecular Weight |
230.54 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3ClF4O2/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2,13H |
InChI Key |
KBIBRYRGEKYFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.